

Application Notes and Protocols for BMS-986118

In Vitro Assays

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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067

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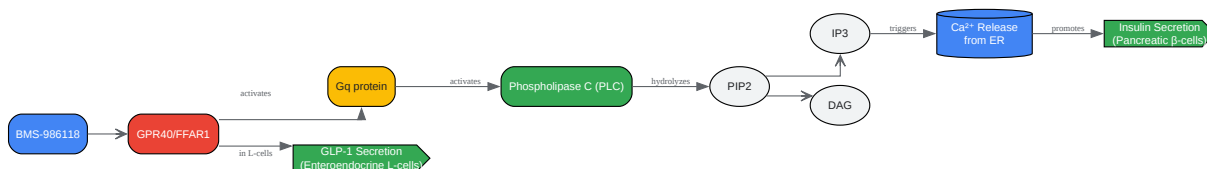
For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^[1] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).^{[1][2]} This document provides detailed protocols for key in vitro assays to characterize the activity of **BMS-986118** and similar GPR40 agonists.

Mechanism of Action

BMS-986118 exerts its effects by binding to and activating GPR40, a Gq-coupled receptor. This activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells. Concurrently, activation of GPR40 in enteroendocrine L-cells stimulates the secretion of GLP-1, which further enhances insulin release and promotes glycemic control.



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Caption: GPR40 Signaling Pathway Activated by **BMS-986118**.

Data Presentation

The following tables summarize the in vitro potency of **BMS-986118** in various assays.

Table 1: In Vitro Potency of **BMS-986118** in IP1 Assays

Species	EC50 (nM)
Human	9
Mouse	4.1
Rat	8.6
Data from Bristol-Myers Squibb presentation at the 248th ACS National Meeting.[2]	

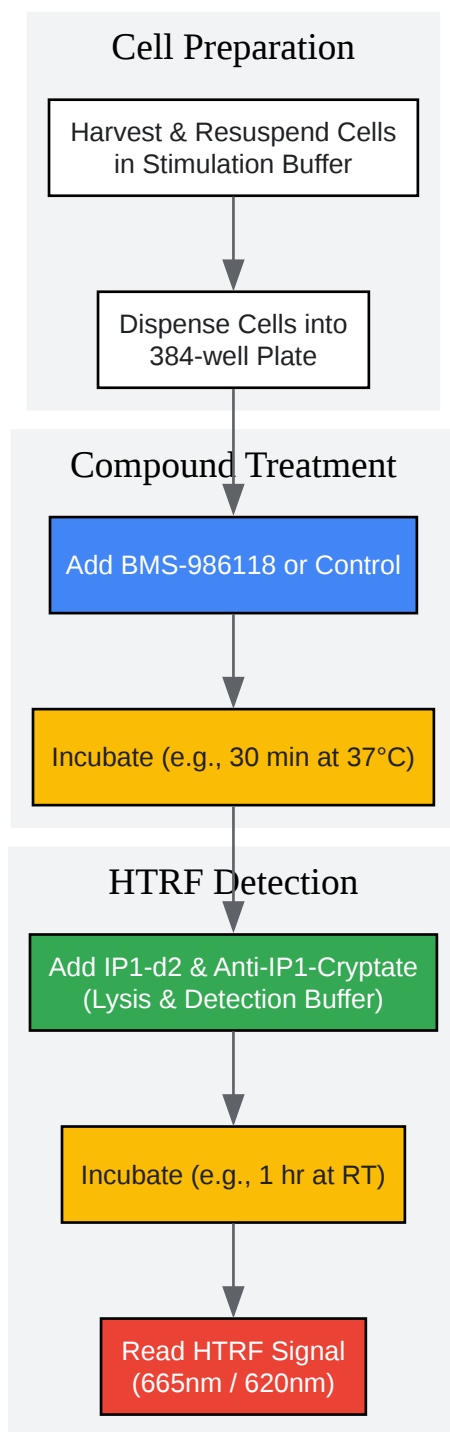
Table 2: General In Vitro Potency of **BMS-986118**

Assay	EC50 (μM)
GPR40 Agonist Activity	0.07
Data from MedChemExpress.	

Experimental Protocols

GPR40 Activation Assay using IP-One HTRF

This protocol describes the measurement of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade, using a Homogeneous Time Resolved Fluorescence (HTRF) assay.



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Caption: Experimental Workflow for the GPR40 IP-One HTRF Assay.

Materials:

- Cells expressing the target GPR40 (e.g., CHO-K1 or HEK293)
- IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, lysis buffer, and stimulation buffer)
- **BMS-986118**
- White 384-well plates
- HTRF-compatible plate reader

Procedure:

- Cell Preparation:
 - Culture cells to approximately 80% confluency.
 - Harvest cells and resuspend them in the IP-One stimulation buffer at the desired concentration (e.g., 10,000 - 20,000 cells per well).
 - Dispense the cell suspension into a white 384-well plate.
- Compound Addition:
 - Prepare serial dilutions of **BMS-986118** in the stimulation buffer.
 - Add the compound dilutions or vehicle control to the wells containing the cells.
- Stimulation:
 - Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
- Detection:
 - Prepare the HTRF detection reagents by diluting the IP1-d2 and anti-IP1 Cryptate in the lysis and detection buffer as per the kit instructions.
 - Add the detection reagents to each well.

- Incubate the plate for 1 hour at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm.
 - Calculate the HTRF ratio (665nm/620nm) and plot the data against the logarithm of the compound concentration to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines the procedure for measuring insulin secretion from the mouse insulinoma cell line MIN6 in response to GPR40 agonism by **BMS-986118** under high glucose conditions.

Materials:

- MIN6 cells
- Complete growth medium (e.g., DMEM with high glucose, FBS, penicillin-streptomycin)
- Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
- KRBH with high glucose (e.g., 16.7 mM)
- **BMS-986118**
- Bovine Serum Albumin (BSA)
- Insulin ELISA kit
- Multi-well culture plates

Procedure:

- Cell Culture and Seeding:
 - Culture MIN6 cells in complete growth medium.

- Seed the cells into multi-well plates and allow them to reach a confluency of 70-80%.
- Pre-incubation (Starvation):
 - Gently wash the cells twice with a glucose-free buffer (e.g., PBS).
 - Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
- Stimulation:
 - Prepare treatment solutions in KRBH with high glucose containing various concentrations of **BMS-986118** or a vehicle control. A low glucose control should also be included.
 - Aspirate the pre-incubation buffer and add the treatment solutions to the respective wells.
 - Incubate the plate for 1-2 hours at 37°C.
- Supernatant Collection:
 - Following incubation, carefully collect the supernatant from each well.
 - Centrifuge the supernatant to remove any cellular debris.
- Insulin Quantification:
 - Measure the insulin concentration in the clarified supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Normalize the secreted insulin levels to the total protein content or cell number in each well.
 - Plot the insulin secretion against the concentration of **BMS-986118** to determine the dose-response relationship.

GLP-1 Secretion Assay in STC-1 Cells

This protocol describes the measurement of GLP-1 secretion from the murine intestinal enteroendocrine cell line STC-1 upon stimulation with **BMS-986118**.

Materials:

- STC-1 cells
- Complete growth medium (e.g., DMEM with high glucose, FBS)
- HEPES buffer or other suitable assay buffer
- **BMS-986118**
- GLP-1 (active) ELISA kit
- Multi-well culture plates

Procedure:

- Cell Culture and Seeding:
 - Culture STC-1 cells in complete growth medium.
 - Seed the cells in multi-well plates and grow them to approximately 80% confluency.[\[3\]](#)
- Pre-incubation (Starvation):
 - Wash the cells twice with the assay buffer.[\[3\]](#)
 - Pre-incubate the cells in the assay buffer for 30 minutes to 1 hour at 37°C to establish a basal secretion level.[\[3\]](#)
- Stimulation:
 - Prepare treatment solutions containing different concentrations of **BMS-986118** or a vehicle control in the assay buffer.
 - Remove the pre-incubation buffer and add the treatment solutions to the cells.

- Incubate for a predetermined period (e.g., 2 hours) at 37°C.
- Supernatant Collection:
 - After the incubation period, collect the supernatant from each well.
 - Centrifuge the supernatant to pellet any detached cells.
- GLP-1 Quantification:
 - Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
- Data Analysis:
 - Express the results as the amount of GLP-1 secreted, and plot this against the concentration of **BMS-986118** to generate a dose-response curve.

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References

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- 2. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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